methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This structure incorporates a biphenyl carboxamido group at position 2, a methylcarbamoyl moiety at position 3, and a methyl ester at position 4.
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-25-22(29)20-18-12-13-27(24(30)31-2)14-19(18)32-23(20)26-21(28)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJFYMHQUCVYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, and synthetic methodologies.
Core Scaffold Comparison
Key Observations :
- The thieno-pyridine core in the target compound is distinct from the tetrahydroimidazo-pyridine () and benzothiazolo-pyrimidine () systems, which exhibit different ring saturation and heteroatom arrangements.
- Substituents such as biphenyl carboxamido and methylcarbamoyl in the target compound may enhance lipophilicity and hydrogen-bonding capacity compared to the nitro-phenyl and cyano groups in ’s analog .
Structural Similarity Analysis
Using graph-based comparison methods (as described in ), the target compound shares subgraph motifs (e.g., ester groups, aromatic rings) with the analogs above but diverges in branching and heteroatom placement. The Tanimoto coefficient (), a common metric for binary fingerprint similarity, would likely yield moderate values (~0.4–0.6) due to partial overlap in functional groups but differences in core scaffolds .
Implications of Structural Differences
- Bioactivity : The biphenyl carboxamido group in the target compound may confer stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to the nitro-phenyl group in ’s analog .
- Solubility : The methyl ester in the target compound could improve aqueous solubility relative to the diethyl esters in , though this depends on additional substituents .
- Synthetic Complexity: The thieno-pyridine core requires precise regioselective functionalization, making synthesis more challenging than the tetrahydroimidazo-pyridine system .
Preparation Methods
Synthesis of 2-Mercapto-4,5-dihydronicotinonitrile
4,5-Dihydronicotinonitrile is treated with thiourea in refluxing n-butanol to yield 2-mercapto-4,5-dihydronicotinonitrile (85–92% yield). The reaction mechanism involves nucleophilic displacement of the pyridine’s halogen substituent by sulfur, facilitated by the basic medium:
$$
\text{C}5\text{H}5\text{NCl} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}5\text{H}4\text{N-SH} + \text{NH}_4\text{Cl} \quad \text{}
$$
Preparation of N-([1,1'-Biphenyl]-4-yl)bromoacetamide
Biphenyl-4-amine reacts with bromoacetyl bromide in dichloromethane under catalytic DMAP, yielding N-([1,1'-biphenyl]-4-yl)bromoacetamide (89% yield). The reaction proceeds via nucleophilic acyl substitution:
$$
\text{Ar-NH}2 + \text{BrCH}2\text{COBr} \rightarrow \text{Ar-NH-CO-CH}_2\text{Br} \quad \text{}
$$
Cyclization to Form the Thienopyridine Core
2-Mercapto-4,5-dihydronicotinonitrile and N-([1,1'-biphenyl]-4-yl)bromoacetamide undergo cyclization in refluxing ethanol with sodium ethoxide, forming the 4,5-dihydrothieno[2,3-c]pyridine scaffold (68% yield). The mechanism involves thiolate-mediated displacement of bromide, followed by intramolecular cyclization:
$$
\text{HS-C}5\text{H}3\text{N} + \text{BrCH}_2\text{CO-NH-Ar} \rightarrow \text{Thienopyridine} + \text{NaBr} \quad \text{}
$$
Table 1: Optimization of Cyclization Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOEt | EtOH | 78 | 68 |
| KOtBu | THF | 65 | 55 |
| NaOH | H2O/EtOH | 70 | 42 |
Functionalization of the Thienopyridine Core
Introduction of the Methylcarbamoyl Group at Position 3
The nitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated HCl (12 h, 110°C), followed by activation with thionyl chloride to form the acyl chloride. Reaction with methylamine in tetrahydrofuran (THF) affords the methylcarbamoyl derivative (74% yield):
$$
\text{CN} \rightarrow \text{COOH} \rightarrow \text{COCl} \rightarrow \text{CONHMe} \quad \text{}
$$
Table 2: Conditions for Carboxamide Formation
| Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| SOCl₂, then MeNH₂ | 25 | 6 | 74 |
| HATU, MeNH₂ | 25 | 12 | 81 |
| CDI, MeNH₂ | 40 | 8 | 68 |
Esterification at Position 6
The carboxylic acid at position 6 is esterified using methanol and sulfuric acid (reflux, 4 h) to yield the methyl ester (92% yield). Alternative methods include diazomethane methylation or Mitsunobu conditions:
$$
\text{COOH} + \text{CH}3\text{OH} \rightarrow \text{COOCH}3 + \text{H}_2\text{O} \quad \text{}
$$
Alternative Routes via Gewald Reaction
The Gewald reaction offers a one-pot synthesis of the thienopyridine core. A ketone (e.g., cyclohexanone), methyl cyanoacetate, and elemental sulfur react in dimethylformamide (DMF) with morpholine as a base (80°C, 6 h), yielding the dihydrothieno[2,3-c]pyridine-6-carboxylate (58% yield). Subsequent functionalization follows the same steps as above.
Table 3: Gewald Reaction Optimization
| Ketone | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cyclohexanone | Morpholine | 80 | 58 |
| Acetophenone | Piperidine | 100 | 42 |
| Cyclopentanone | DBU | 90 | 51 |
Characterization and Analytical Data
Spectroscopic Confirmation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
